molecular formula C8H11N3O B598483 N-((5-Aminopyridin-2-YL)methyl)acetamide CAS No. 1203329-44-5

N-((5-Aminopyridin-2-YL)methyl)acetamide

Cat. No. B598483
CAS RN: 1203329-44-5
M. Wt: 165.196
InChI Key: PUVXIRSGVUOXFQ-UHFFFAOYSA-N
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Description

“N-((5-Aminopyridin-2-YL)methyl)acetamide” is a derivative of acetamide . It is a pyridine-acetamido derivative and may possess reliable anti-diabetic activity .


Synthesis Analysis

A series of new acetamide derivatives have been synthesized under microwave irradiation . N-(Pyridin-2-yl)amides and 3-bromoimidazo [1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structures of the new compounds were determined using the FT-IR and 1 H-NMR techniques . The asymmetric unit of the title compound contains two molecules, in one of which the methyl H atoms are disordered over two orientations .


Chemical Reactions Analysis

Several acetamide derivatives have been reported to act as antimicrobial agents which have been shown to be highly effective against Gram-positive and Gram-negative species . There are many reports on the use of α-chloroacetamides as useful building blocks for the synthesis of complex heterocyclic compounds .

Scientific Research Applications

Anti-Fibrosis Activity

“N-((5-Aminopyridin-2-YL)methyl)acetamide” has been used in the design of novel heterocyclic compounds with potential biological activities . These compounds have been evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Inhibition of Collagen Expression

Compounds derived from “N-((5-Aminopyridin-2-YL)methyl)acetamide” have been found to effectively inhibit the expression of collagen . This property makes them potential candidates for the development of novel anti-fibrotic drugs .

Reduction of Hydroxyproline Content

These compounds have also been found to reduce the content of hydroxyproline in cell culture medium in vitro . Hydroxyproline is a major component of the protein collagen, and its reduction indicates a potential therapeutic effect against fibrotic diseases .

Cytotoxic Activity

Compounds bearing imidazo[2,1-b]thiazole scaffolds, which can be synthesized from “N-((5-Aminopyridin-2-YL)methyl)acetamide”, have been tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .

Inhibition of VEGFR2

Some of these compounds have shown inhibition on VEGFR2, a key protein involved in angiogenesis . This property could make them potential candidates for the development of anti-cancer drugs .

Anticancer Activity

One of the compounds, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, has shown potential inhibitory activity against MDA-MB-231 (IC50 = 1.4 μM), a breast cancer cell line . This compound showed more selectivity against MDA-MB-231 than HepG2 cell line (IC50 = 22.6 μM) .

Mechanism of Action

Future Directions

While specific future directions for “N-((5-Aminopyridin-2-YL)methyl)acetamide” are not mentioned in the retrieved papers, it is noted that the use of aminopyridines in an attempt to enhance the antibacterial activity of the targeted compounds is not encouraging .

properties

IUPAC Name

N-[(5-aminopyridin-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6(12)10-5-8-3-2-7(9)4-11-8/h2-4H,5,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVXIRSGVUOXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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